molecular formula C15H10Cl2O2 B179504 1,3-Bis(4-chlorophenyl)propane-1,3-dione CAS No. 18362-49-7

1,3-Bis(4-chlorophenyl)propane-1,3-dione

Cat. No.: B179504
CAS No.: 18362-49-7
M. Wt: 293.1 g/mol
InChI Key: DNXKZJFMYKDQNL-UHFFFAOYSA-N
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Scientific Research Applications

1,3-Bis(4-chlorophenyl)propane-1,3-dione has several applications in scientific research:

Mechanism of Action

Target of Action

1,3-Bis(4-chlorophenyl)propane-1,3-dione (BPPD) is a luminescent inhibitor The primary targets of BPPD are not explicitly mentioned in the available literature

Mode of Action

It has been shown to inhibit dss-induced colitis in mice . This suggests that BPPD may interact with its targets to modulate inflammatory responses, although the precise mechanisms remain to be elucidated.

Biochemical Pathways

Given its inhibitory effect on DSS-induced colitis, it is plausible that BPPD may influence pathways related to inflammation and immune response .

Result of Action

BPPD has been shown to reduce disease activity index in a mouse model of DSS-induced colitis . This suggests that BPPD may exert anti-inflammatory effects at the molecular and cellular levels.

Biochemical Analysis

Biochemical Properties

1,3-Bis(4-chlorophenyl)propane-1,3-dione plays a significant role in biochemical reactions, particularly as an inhibitor. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in inflammatory responses, thereby reducing inflammation . The nature of these interactions often involves binding to the active sites of enzymes, preventing their normal function.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to reduce the activity of inflammatory pathways in intestinal cells, leading to decreased inflammation and improved cellular health . This compound also affects gene expression by inhibiting the transcription of pro-inflammatory genes.

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to the active sites of enzymes, blocking their activity and preventing the progression of inflammatory responses . Additionally, it can inhibit the activation of transcription factors, leading to reduced expression of pro-inflammatory genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but it can degrade under certain conditions, affecting its efficacy . Long-term studies have shown that it can maintain its inhibitory effects on inflammation for extended periods, although its potency may decrease over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively reduces inflammation without causing significant adverse effects . At higher doses, it may exhibit toxic effects, including damage to intestinal tissues and other organs. It is crucial to determine the optimal dosage to balance efficacy and safety.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate inflammatory responses and cellular metabolism . The compound can affect metabolic flux and metabolite levels, leading to changes in cellular energy production and utilization.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions influence its localization and accumulation in target tissues, such as the intestines. The compound’s distribution is crucial for its efficacy in reducing inflammation.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. It is often directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its inhibitory effects on enzymes and inflammatory pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Bis(4-chlorophenyl)propane-1,3-dione can be synthesized through several methods. One common synthetic route involves the Claisen condensation reaction between 4-chlorobenzaldehyde and acetone in the presence of a base such as sodium ethoxide . The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the product is often purified using advanced techniques such as column chromatography .

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(4-chlorophenyl)propane-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Bis(4-chlorophenyl)propane-1,3-dione is unique due to its specific luminescent properties and its ability to inhibit inflammatory pathways. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial applications .

Properties

IUPAC Name

1,3-bis(4-chlorophenyl)propane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2O2/c16-12-5-1-10(2-6-12)14(18)9-15(19)11-3-7-13(17)8-4-11/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNXKZJFMYKDQNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CC(=O)C2=CC=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50171456
Record name 1,3-Propanedione, 1,3-bis(4-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50171456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18362-49-7
Record name 1,3-Propanedione, 1,3-bis(4-chlorophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018362497
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 18362-49-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99042
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-Propanedione, 1,3-bis(4-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50171456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-BIS(4-CHLOROPHENYL)-1,3-PROPANEDIONE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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